2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide
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Overview
Description
2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a thiopyrylium core substituted with two N,N-dimethylaminophenyl groups and a methyl group, along with an iodide counterion. It is often used in research due to its interesting photophysical and electrochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide typically involves the condensation of 2-methylthiopyrylium salts with N,N-dimethylaniline derivatives. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiopyrylium ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiopyrylium core to a dihydrothiopyrylium structure.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyrylium derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide has several applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a probe in electrochemical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism by which 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide exerts its effects is primarily through its interaction with light and its ability to transfer electrons. The compound absorbs light, leading to an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins in biological systems, as well as electron transfer processes in chemical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,6-diphenylthiopyrylium iodide
- 4,6-Bis-(N,N-dimethylaminophenyl)thiopyrylium iodide
- 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)pyrylium iodide
Uniqueness
2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. Compared to similar compounds, it often exhibits enhanced fluorescence and better stability, making it particularly valuable in applications requiring robust and reliable performance .
Properties
IUPAC Name |
[4-[4-[4-(dimethylamino)phenyl]-6-methylthiopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N2S.HI/c1-16-14-19(17-6-10-20(11-7-17)23(2)3)15-22(25-16)18-8-12-21(13-9-18)24(4)5;/h6-15H,1-5H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFGKGHGZHCPHP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C2C=CC(=[N+](C)C)C=C2)S1)C3=CC=C(C=C3)N(C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934380 |
Source
|
Record name | 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151921-87-8 |
Source
|
Record name | 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151921878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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